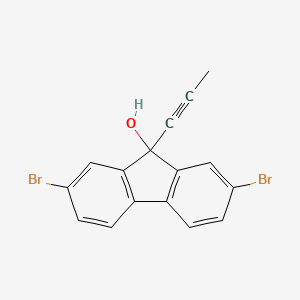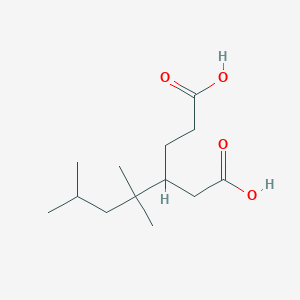
3-(2,4-Dimethylpentan-2-yl)hexanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethylpentan-2-yl)hexanedioic acid is an organic compound with a complex structure It is characterized by a hexanedioic acid backbone with a 2,4-dimethylpentan-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylpentan-2-yl)hexanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of hexanedioic acid derivatives with 2,4-dimethylpentan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can be employed to catalyze the coupling reactions. Additionally, continuous flow reactors may be utilized to optimize reaction conditions and scale up production.
化学反応の分析
Types of Reactions
3-(2,4-Dimethylpentan-2-yl)hexanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the 2,4-dimethylpentan-2-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-(2,4-Dimethylpentan-2-yl)hexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of metabolic pathways and enzyme interactions.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 3-(2,4-Dimethylpentan-2-yl)hexanedioic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
類似化合物との比較
Similar Compounds
2,4-Dimethylpentane: A hydrocarbon with a similar alkyl chain but lacking the hexanedioic acid functionality.
Hexanedioic acid: A simpler dicarboxylic acid without the 2,4-dimethylpentan-2-yl substituent.
2,4-Dimethyl-3-pentanol: An alcohol with a similar alkyl chain but different functional groups.
Uniqueness
3-(2,4-Dimethylpentan-2-yl)hexanedioic acid is unique due to its combination of a hexanedioic acid backbone and a 2,4-dimethylpentan-2-yl substituent. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
88438-11-3 |
|---|---|
分子式 |
C13H24O4 |
分子量 |
244.33 g/mol |
IUPAC名 |
3-(2,4-dimethylpentan-2-yl)hexanedioic acid |
InChI |
InChI=1S/C13H24O4/c1-9(2)8-13(3,4)10(7-12(16)17)5-6-11(14)15/h9-10H,5-8H2,1-4H3,(H,14,15)(H,16,17) |
InChIキー |
OVFVGVIAZYIGLL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)(C)C(CCC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



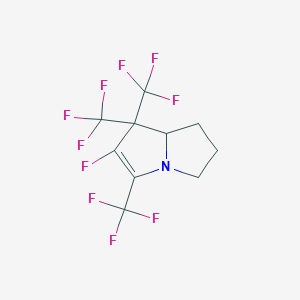
![N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B14398771.png)
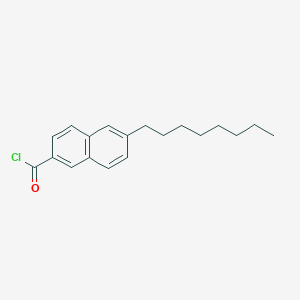
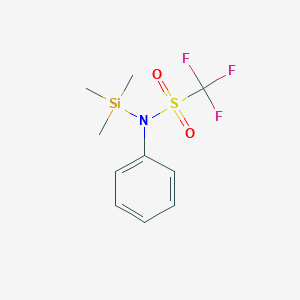
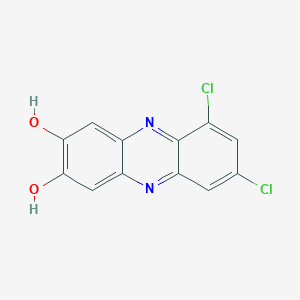
![4-[2-(Benzylamino)propyl]-2-methoxyphenol](/img/structure/B14398792.png)
![N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea](/img/structure/B14398800.png)

![(3S)-3-[(Triphenylmethyl)amino]azetidin-2-one](/img/structure/B14398835.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-4-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14398837.png)


